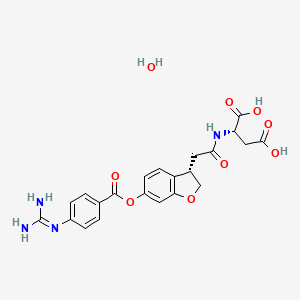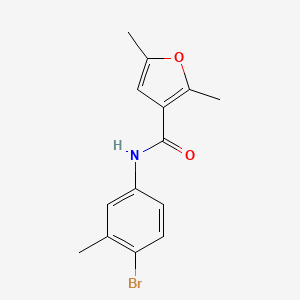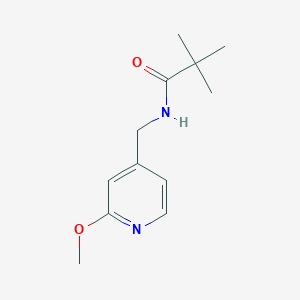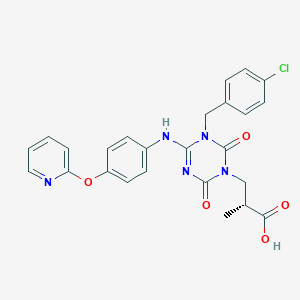
Sucunamostat hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sucunamostat hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Chemical Reactions Analysis
Sucunamostat hydrate undergoes various chemical reactions, primarily focusing on its interaction with enteropeptidase. The compound can slowly dissociate from enteropeptidase in vitro, effectively inhibiting protein digestion in vivo. The major reactions include:
Inhibition of enteropeptidase: This compound binds to enteropeptidase, preventing it from activating other digestive enzymes.
Reversible binding: The compound can reversibly bind to enteropeptidase, allowing for controlled inhibition.
Scientific Research Applications
Sucunamostat hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Sucunamostat hydrate exerts its effects by inhibiting enteropeptidase, an enzyme responsible for activating digestive proteases. By binding to enteropeptidase, the compound prevents the enzyme from converting inactive zymogens into active proteases, thereby inhibiting protein digestion. This mechanism is particularly useful in treating conditions where protein digestion needs to be controlled .
Comparison with Similar Compounds
Sucunamostat hydrate is unique due to its high selectivity and reversible binding to enteropeptidase. Similar compounds include:
Sucunamostat hydrochloride: Another form of Sucunamostat with similar inhibitory properties.
This compound stands out due to its oral activity and reversible inhibition, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C22H24N4O9 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |
InChI Key |
LVNUPHAWDBAWTB-KKJWGQAZSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)


![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)


![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)



